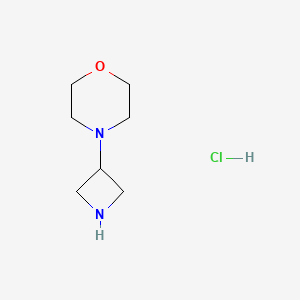

4-(氮杂环丁-3-基)吗啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Azetidin-3-YL)morpholine hydrochloride, commonly referred to as 4-Amorph, is a widely used organic compound found in a variety of fields. It is a white, crystalline solid with a molecular weight of 202.7 g/mol. 4-Amorph is typically used as a reagent in various scientific research applications, such as pharmaceuticals, biochemistry, and analytical chemistry. It is also known to have biochemical and physiological effects on the body, and is used in lab experiments in order to better understand the structure and function of certain molecules.

科学研究应用

基因功能研究中的吗啉寡核苷酸

吗啉寡聚体在抑制从海胆到小鼠等各种模式生物的基因功能方面发挥了重要作用。这些研究突出了吗啉寡核苷酸在基因功能分析中的用途,表明吗啉衍生物在遗传研究和发育生物学中的潜在应用领域 (Heasman,2002 年).

抗氧化活性分析

对包括确定抗氧化活性方法在内的抗氧化剂的研究在食品工程、医学和药学中具有重要意义。各种用于测量抗氧化活性的测试,如 ORAC、HORAC、TRAP、TOSC、CUPRAC 和 FRAP,利用化学反应。这些方法已成功应用于抗氧化能力的分析,表明吗啉衍生物在理解和测量抗氧化特性方面的一个研究途径 (Munteanu 和 Apetrei,2021 年).

哌嗪和吗啉的药理学应用

吗啉及其类似物(包括哌嗪)显示出广泛的药理学应用。最近的研究开发了合成衍生物的新方法,揭示了它们的有效药效基团活性。这表明“4-(氮杂环丁-3-基)吗啉盐酸盐”在各种药理学应用中具有潜力 (Al-Ghorbani Mohammed 等人,2015 年).

吗啉衍生物的化学和药理学兴趣

吗啉衍生物表现出广泛的药理活性,最近的研究探索了它们在不同领域的应用。吗啉环在各种有机化合物中的存在导致了针对不同药理活性的化学设计,表明“4-(氮杂环丁-3-基)吗啉盐酸盐”进一步探索的一个有前途的领域 (Asif 和 Imran,2019 年).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

生化分析

Biochemical Properties

4-(Azetidin-3-YL)morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 4-(Azetidin-3-YL)morpholine hydrochloride can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

The effects of 4-(Azetidin-3-YL)morpholine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis . Moreover, 4-(Azetidin-3-YL)morpholine hydrochloride can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, 4-(Azetidin-3-YL)morpholine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 4-(Azetidin-3-YL)morpholine hydrochloride can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of 4-(Azetidin-3-YL)morpholine hydrochloride can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can have different biochemical properties, potentially leading to varied effects on cells over time. Long-term exposure to 4-(Azetidin-3-YL)morpholine hydrochloride has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(Azetidin-3-YL)morpholine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. As the dosage increases, its impact on cellular processes becomes more pronounced. High doses of 4-(Azetidin-3-YL)morpholine hydrochloride can lead to toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

4-(Azetidin-3-YL)morpholine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Additionally, 4-(Azetidin-3-YL)morpholine hydrochloride can be metabolized by specific enzymes, leading to the formation of metabolites with distinct biochemical properties .

Transport and Distribution

The transport and distribution of 4-(Azetidin-3-YL)morpholine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . The binding of 4-(Azetidin-3-YL)morpholine hydrochloride to proteins can also influence its localization within the cell .

Subcellular Localization

4-(Azetidin-3-YL)morpholine hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

属性

IUPAC Name |

4-(azetidin-3-yl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGZLYNAJWQQTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618658 |

Source

|

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223381-71-3 |

Source

|

| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)